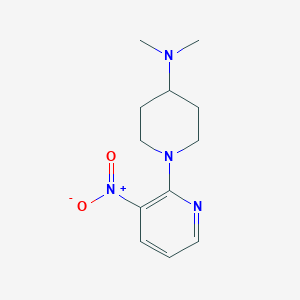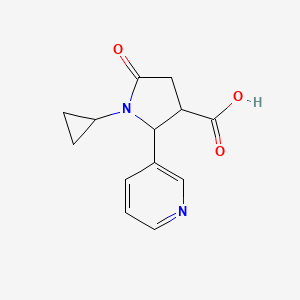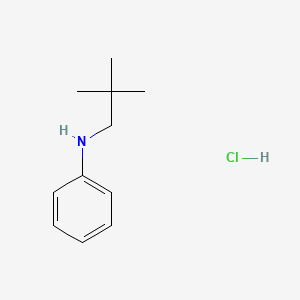
N-(2,2-dimethylpropyl)aniline hydrochloride
Vue d'ensemble
Description
N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It has a molecular weight of 199.72 and its IUPAC name is N-neopentyl-N-phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(2,2-dimethylpropyl)aniline hydrochloride is 1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
N-(2,2-dimethylpropyl)aniline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- N-(2,2-dimethylpropyl)aniline hydrochloride is involved in the preparation and chemistry of 2,2-dimethyl-1,2-dihydroquinolines, where its cyclization using cuprous chloride in toluene yields various substituted products (Williamson & Ward, 2005).
- This compound plays a role in the development of analytical methods for the quantification of genotoxic impurities in pharmaceutical substances (Dumbre, Chopade, & Chaudhari, 2022).
Environmental and Wastewater Treatment
- It is utilized in the study of wastewater treatment from vanillin production plants, where its degradation by microorganisms and electrochemical oxidation is explored (Wei, 2007).
Material Science and Organic Electronics
- In material science, it has been used in the synthesis of color-tunable emitting amorphous molecular materials for organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Analytical Chemistry and Detection Techniques
- It finds application in the development of a twisted-intramolecular-charge-transfer based fluorescent thermometer, displaying a significant temperature coefficient, useful for ratiometric temperature detection (Cao et al., 2014).
Drug Metabolism and Pharmacokinetics
- In pharmacology, its metabolism and the identification of urinary metabolites in animals have been investigated for insights into drug metabolization (Kiese & Renner, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXOOFYBWQONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
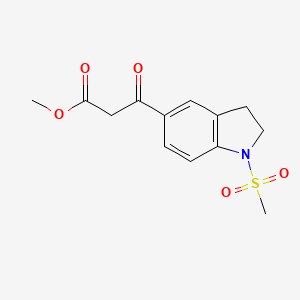
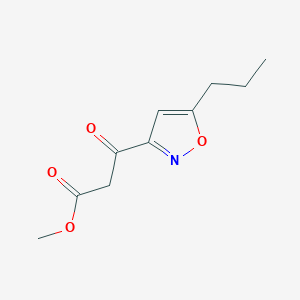
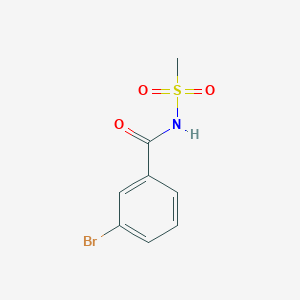
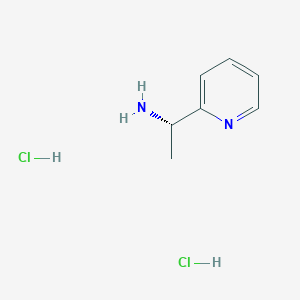
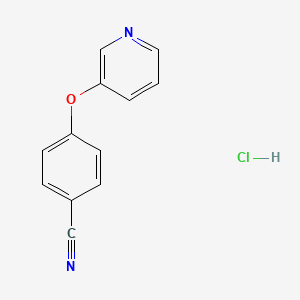
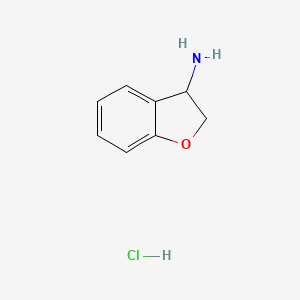

![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)

